

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with 6-TAMRA Azide

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Compound of Interest

Compound Name: 6-TAMRA

Cat. No.: B1664190

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These application notes provide a detailed overview and experimental protocols for the use of **6-TAMRA** (6-Carboxytetramethylrhodamine) azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful bioorthogonal ligation reaction enables the efficient and specific labeling of alkyne-modified biomolecules with the bright red-fluorescent **6-TAMRA** dye. The protocols outlined below are intended as a starting point and can be optimized for specific applications.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are highly efficient, selective, and biocompatible.[1][2] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example, forming a stable triazole linkage between an azide and a terminal alkyne.[1][2][3][4] This reaction proceeds readily under mild, aqueous conditions, making it ideal for labeling complex biological molecules such as proteins, nucleic acids, and glycans.[2][5]

6-TAMRA azide is a fluorescent probe widely used for labeling and detecting alkyne-containing biomolecules.[1][6][7] Its bright fluorescence, with excitation and emission maxima around 553 nm and 575 nm respectively, makes it compatible with common laser lines and filter sets.[6] The small size of the azide group allows for minimal perturbation of the biological system being studied.[8] This methodology has found broad applications in activity-based protein profiling, cellular imaging, and the development of antibody-drug conjugates (ADCs).[8][9]

Some commercially available **6-TAMRA** azide reagents, such as "Azide Plus" and "FastClick™," incorporate a copper-chelating system.^{[5][10]} This innovation enhances the reaction rate and efficiency, particularly in complex biological media, by maintaining the active Cu(I) oxidation state and increasing its effective concentration at the reaction site.^{[5][10]}

Physicochemical Properties of 6-TAMRA Azide

Property	Value	Reference
Molecular Weight	512.57 g/mol (for 6-isomer)	[7]
Excitation Maximum (Abs)	~553 nm	[6]
Emission Maximum (Em)	~575 nm	[6]
Extinction Coefficient	~92,000 cm ⁻¹ M ⁻¹	[6]
Solubility	DMSO, DMF	[6]
Appearance	Dark red amorphous solid	[6]
Storage	-20°C, desiccated	[6]

Experimental Protocols

The following protocols provide a general framework for the copper-catalyzed click reaction using **6-TAMRA** azide for different biological samples. Optimization of reagent concentrations and reaction times may be necessary for specific experimental systems.

Protocol 1: Labeling of Proteins in Cell Lysate

This protocol is designed for labeling alkyne-modified proteins within a complex cell lysate.

Materials:

- Alkyne-modified protein lysate (1-5 mg/mL)
- 6-TAMRA** Azide
- Phosphate-Buffered Saline (PBS)

- 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water
- 20 mM Copper(II) Sulfate (CuSO₄) in water
- 300 mM Sodium Ascorbate in water (prepare fresh)
- Dimethyl sulfoxide (DMSO) or water for dissolving **6-TAMRA** azide
- 1.5 mL microfuge tubes

Reaction Component Concentrations:

Component	Stock Concentration	Volume per Reaction	Final Concentration	Reference
Protein Lysate	1-5 mg/mL	50 µL	Variable	[11]
PBS	-	90 µL	-	[11]
6-TAMRA Azide	2.5 mM	20 µL	20 µM (optimal range 5-50 µM)	[10][11]
THPTA	100 mM	10 µL	5 mM	[10][11]
CuSO ₄	20 mM	10 µL	1 mM	[10][11]
Sodium Ascorbate	300 mM	10 µL	15 mM	[10][11]

Procedure:

- In a 1.5 mL microfuge tube, combine 50 µL of the alkyne-modified protein lysate and 90 µL of PBS.
- Add 20 µL of the 2.5 mM **6-TAMRA** azide stock solution and vortex briefly to mix. The optimal final concentration of the azide may range from 5 µM to 50 µM and should be determined empirically.[10]
- Add 10 µL of the 100 mM THPTA solution and vortex.

- Add 10 μL of the 20 mM CuSO_4 solution and vortex.
- To initiate the reaction, add 10 μL of the freshly prepared 300 mM sodium ascorbate solution. Vortex the tube immediately.
- Protect the reaction from light and incubate for 30 minutes at room temperature with continuous vortexing or end-over-end rotation.[\[10\]](#)[\[11\]](#)
- The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning. For protein precipitation and purification, a methanol/chloroform extraction can be performed.[\[10\]](#)

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol describes the labeling of alkyne-modified biomolecules (e.g., newly synthesized DNA or proteins) in fixed and permeabilized cells for fluorescence microscopy.

Materials:

- Cells grown on coverslips or in plates, containing alkyne-modified biomolecules
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- PBS
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Click Reaction Cocktail (prepare fresh)

Click Reaction Cocktail Components (for 1 mL):

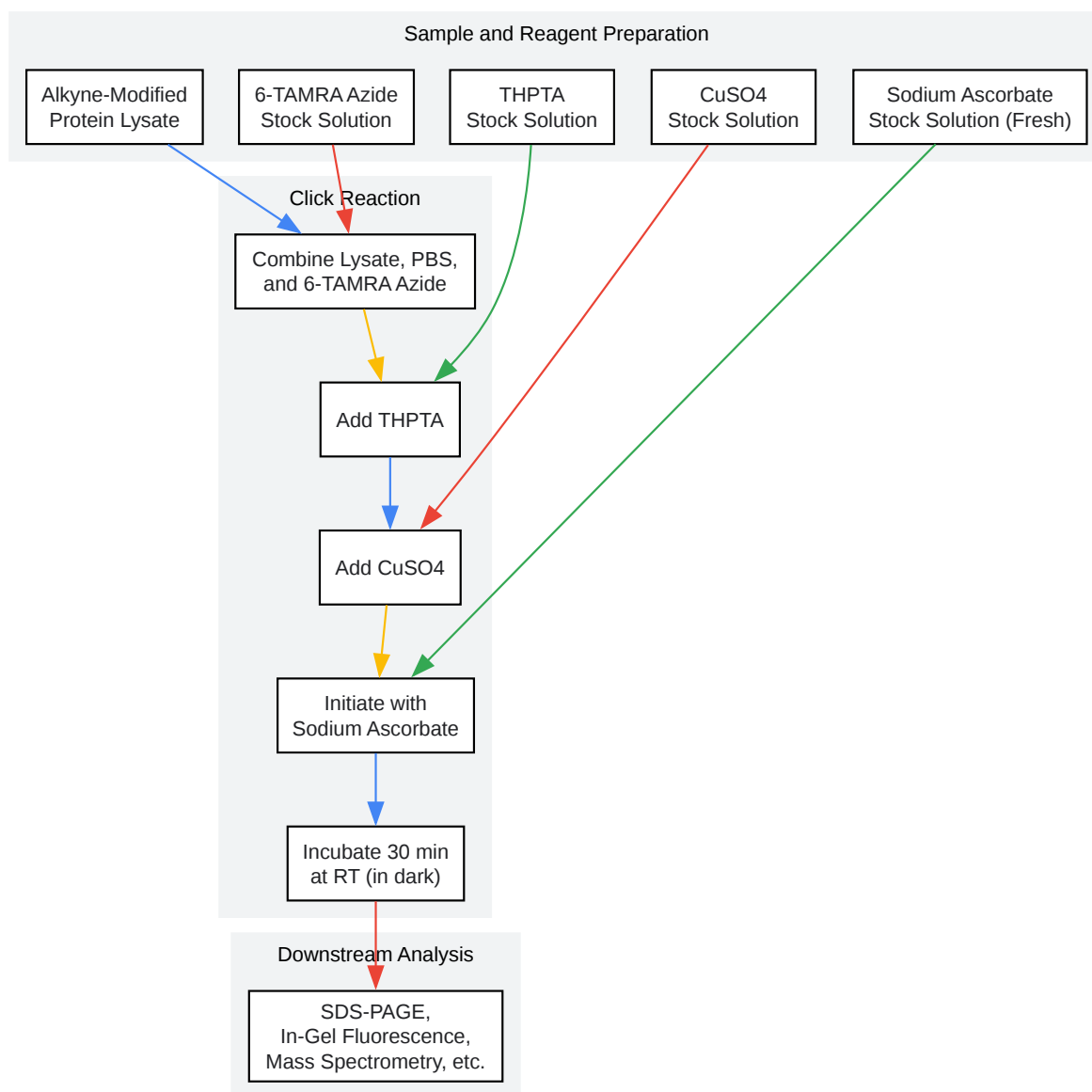
Component	Stock Concentration	Volume for 1 mL Cocktail	Final Concentration	Reference
6-TAMRA Azide	0.5-1 mM in DMSO	3-6 μ L	1.5-3.0 μ M (optimal range 0.5-10 μ M)	[10]
THPTA or other Cu(I) ligand	10-50 mM	Dependent on ligand	Typically 5-fold excess to copper	[12][13]
CuSO ₄	10-20 mM	Dependent on ligand	Typically 50-250 μ M	[12]
Sodium Ascorbate	100-300 mM	Dependent on system	Typically 5-15 mM	[11][12]
PBS	-	to 1 mL	-	[10]

Procedure:

- Fix and permeabilize the cells according to standard protocols.
- Wash the cells twice with 1 mL of PBS.
- Prepare the Click Reaction Cocktail immediately before use. The optimal concentration of **6-TAMRA** azide is sample-dependent and typically ranges from 0.5 μ M to 10 μ M.[10] A starting concentration of 1.5-3.0 μ M is recommended.[10]
- Remove the final PBS wash and add 1 mL of the Reaction Cocktail to the cells, ensuring the entire surface is covered.
- Protect from light and incubate for 30 minutes at room temperature.[10]
- Remove the reaction cocktail and wash the cells once with 1 mL of Wash Buffer.
- Wash the cells once with 1 mL of PBS.
- The cells are now ready for imaging. If desired, proceed with nuclear counterstaining (e.g., DAPI).

Visualizations

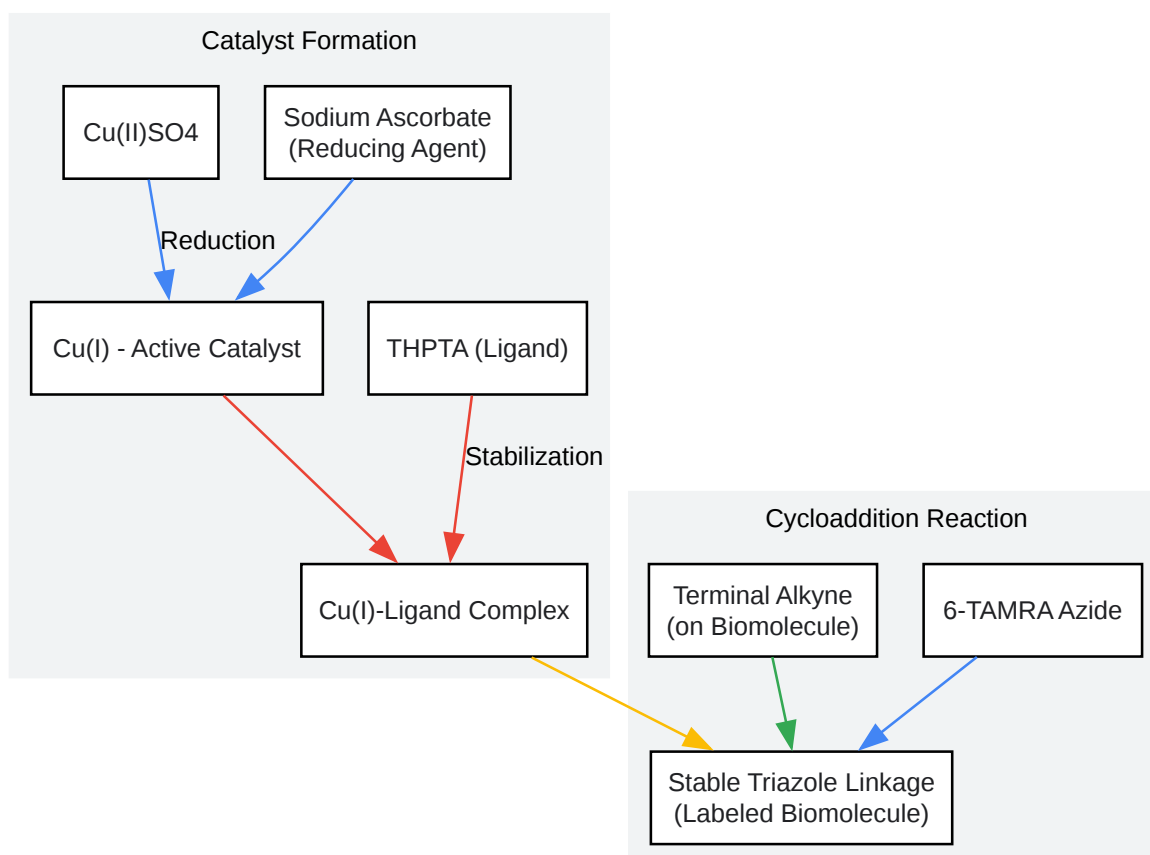
Experimental Workflow for Protein Labeling in Cell Lysate



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Caption: Workflow for labeling alkyne-modified proteins in a cell lysate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway



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Caption: Chemical pathway of the copper-catalyzed click reaction.

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